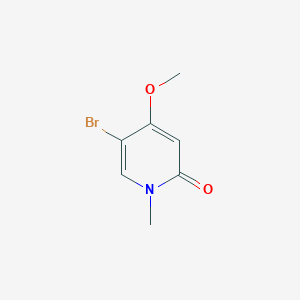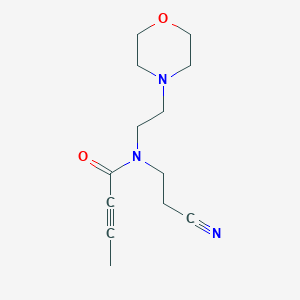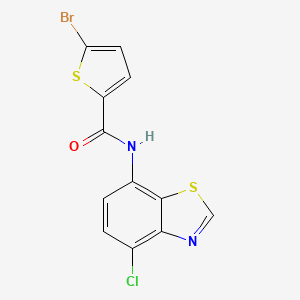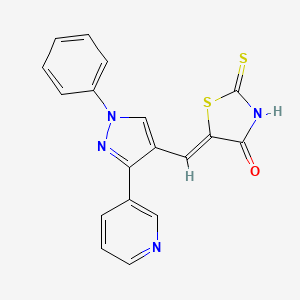![molecular formula C10H11ClF3NO3 B2891958 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 2137530-69-7](/img/structure/B2891958.png)
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety with an amino group at the third carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)benzaldehyde as the starting material.
Reaction Steps:
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol group is then converted to an amine through a reductive amination process using ammonia (NH3) and a reducing agent like hydrogen (H2) in the presence of a catalyst.
Carboxylation: The amine group is then converted to a carboxylic acid using a carboxylation reagent such as carbon dioxide (CO2) under pressure.
Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient conversion and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group using oxidizing agents like nitric acid (HNO3).
Reduction: Reduction reactions can convert the nitro group back to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.
Reduction: Iron (Fe), hydrochloric acid (HCl), and hydrogen (H2) in the presence of a catalyst.
Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Derivatives with different nucleophiles replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethoxy group enhances the stability and bioactivity of the resulting compounds.
Biology: In biological research, the compound is utilized to study the effects of trifluoromethoxy groups on biological systems. It serves as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique chemical structure allows for the creation of drugs with improved pharmacokinetic properties and targeted delivery.
Industry: In the chemical industry, the compound is used in the synthesis of various intermediates and final products. Its versatility makes it valuable in the production of materials with specific properties, such as enhanced resistance to degradation.
Wirkmechanismus
The mechanism by which 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride provides enhanced stability and bioactivity compared to similar compounds. This group increases the compound's resistance to metabolic degradation and improves its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEYJTIMPIHCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2891878.png)


![N-(prop-2-en-1-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2891881.png)
![5-[4-(4-ethylbenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2891883.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2891886.png)
![4-{[4-chloro-1-(2-fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B2891888.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2891891.png)
![N-(4-bromophenyl)-2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2891894.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2891895.png)
![8,8-Difluoro-6-azaspiro[2.5]octane](/img/structure/B2891896.png)

